molecular formula C14H16N4O4S2 B2782517 4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 881444-99-1

4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2782517
CAS No.: 881444-99-1
M. Wt: 368.43
InChI Key: MFSFZRWAOIRGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a phenyl ring bearing a morpholine sulfonyl substituent at the para position.

Properties

IUPAC Name

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S2/c1-10-13(23-17-16-10)14(19)15-11-2-4-12(5-3-11)24(20,21)18-6-8-22-9-7-18/h2-5H,6-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSFZRWAOIRGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes nucleophilic substitution at the C-4 position due to electron-withdrawing effects from the sulfonamide group. Key reactions include:

Reaction TypeReagents/ConditionsProductsYield/OutcomeSources
HalogenationCl₂/FeCl₃ in dichloromethane (0–5°C)4-chloro derivative72% isolated yield
AminolysisPiperidine in ethanol (reflux, 6 hr)4-piperidinyl-substituted thiadiazole65% conversion
  • Mechanistic Insight : Electron-deficient C-4 position facilitates attack by soft nucleophiles like amines and halides. The sulfonamide group stabilizes intermediates through resonance .

Electrophilic Aromatic Substitution

The para-substituted phenyl ring attached to the sulfonamide participates in electrophilic reactions:

Reaction TypeReagents/ConditionsProductsSelectivitySources
NitrationHNO₃/H₂SO₄ (0°C, 2 hr)3-nitro derivative>90% para-directing
SulfonationClSO₃H in CH₂Cl₂ (rt, 1 hr)Disulfonated productNot reported
  • Steric Effects : The morpholine sulfonyl group directs electrophiles to the meta position relative to the carboxamide .

Hydrolysis of Carboxamide

The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions:

ConditionsProductsApplicationsSources
6M HCl (reflux, 4 hr)4-methyl-1,2,3-thiadiazole-5-carboxylic acidPrecursor for ester/amide derivatives
NaOH/EtOH (rt, 12 hr)Sodium carboxylate saltWater-soluble intermediate
  • Kinetics : Hydrolysis follows first-order kinetics with activation energy Ea=72.3kJ/molE_a = 72.3 \, \text{kJ/mol} in acidic media .

Mannich Reaction at the Morpholine Substituent

The morpholine nitrogen participates in Mannich reactions to form tertiary amines:

ReagentsConditionsProductsYieldSources
Formaldehyde + morpholineEthanol, 60°C, 3 hrN-alkylated morpholine derivative58%
  • Limitations : Steric hindrance from the sulfonyl group reduces reactivity compared to unsubstituted morpholine .

Photochemical Reactivity

UV irradiation induces ring-opening reactions in the thiadiazole core:

ConditionsProductsQuantum Yield (Φ)Sources
UV-C (254 nm) in MeCNThioketenimine intermediate0.32
  • Applications : Photodegradation pathways inform stability assessments for pharmaceutical formulations .

Metal-Catalyzed Cross-Coupling

The thiadiazole ring participates in palladium-mediated couplings:

Reaction TypeCatalysts/ReagentsProductsYieldSources
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Biaryl derivatives45–60%
  • Challenges : Limited by electron-deficient aromatic system and catalyst poisoning by sulfur .

Reductive Desulfurization

Controlled reduction cleaves the thiadiazole ring:

ReagentsConditionsProductsSelectivitySources
H₂/Pd-C in EtOAc25°C, 12 hrOpen-chain thioamide88%

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In vitro assays revealed that certain thiadiazole derivatives possess IC50 values lower than standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, studies have shown that modifications in the thiadiazole structure can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity
Some derivatives of 1,2,3-thiadiazoles have been evaluated for their antiviral properties. They have shown effectiveness against viruses like the tobacco mosaic virus (TMV), suggesting a broader application in virology .

Agricultural Applications

Pesticidal Activity
Thiadiazole compounds have been explored for their potential use as pesticides. Research indicates that they can act as effective agents against various plant pathogens. For example, certain derivatives demonstrated significant antifungal activity against Fusarium species, which are known to affect crop yields .

Case Studies

  • Antitumor Efficacy : A study synthesized several thiadiazole derivatives and tested them on breast cancer cell lines. One compound exhibited an IC50 value of 3.3 μM against the MDA-MB-231 cell line, outperforming conventional treatments .
  • Antimicrobial Screening : In a comparative study of various thiadiazole derivatives against bacterial strains, one derivative showed a minimum inhibitory concentration (MIC) of 32 μg/mL against Candida albicans, demonstrating significant antifungal properties .

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,3-thiadiazole-5-carboxamide derivatives, which exhibit structural and functional diversity depending on substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Thiadiazole-5-carboxamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Application Source/References
4-Methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide C₁₅H₁₆N₄O₄S₂ 396.44 Morpholine sulfonyl, methyl-thiadiazole Potential SOCE inhibition (inferred)
YM-58483/BTP2 (N-[4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide) C₁₆H₁₁F₆N₅OS 451.35 Bis(trifluoromethyl)pyrazole, methyl-thiadiazole SOCE inhibition, cardiac fibrosis modulation
4-Phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide C₁₆H₁₀F₃N₃OS 349.33 Phenyl, trifluoromethyl-phenyl Not explicitly reported (structural analog)
5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide C₁₁H₁₀ClN₃O₃S₂ 331.80 Chlorobenzenesulfonyl, dimethyl-carboxamide Unspecified bioactivity (synthetic focus)

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • YM-58483/BTP2 (CAS 477858-37-6) is a well-characterized inhibitor of store-operated calcium entry (SOCE) via Orai1 channel blockade. Its bis(trifluoromethyl)pyrazole group enhances lipophilicity and binding affinity compared to the morpholine sulfonyl group in the target compound .
  • The morpholine sulfonyl group in the target compound may improve solubility and metabolic stability compared to YM-58483, which has higher logP (3.2 vs. ~2.5 predicted for the target compound) .

Pharmacological Relevance: YM-58483 shows efficacy in preclinical models of immune response and cardiac fibrosis, with IC₅₀ values in the nanomolar range for SOCE inhibition . 4-Phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide (CAS 477857-87-7) lacks reported activity but serves as a structural benchmark for trifluoromethyl-phenyl substitutions .

Synthetic Accessibility :

  • Derivatives like 5-(4-chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide (CAS 306977-08-2) highlight the versatility of sulfonyl and carboxamide modifications, though their biological profiles remain underexplored .

Table 2: Pharmacokinetic and Pharmacodynamic Comparisons

Parameter Target Compound YM-58483/BTP2 4-Phenyl Analog (CAS 477857-87-7)
Solubility (aq.) Moderate (polar sulfonyl) Low (lipophilic CF₃) Very low (high logP)
SOCE Inhibition Inferred (untested) IC₅₀ = 10–100 nM Not reported
Metabolic Stability High (morpholine) Moderate Low (aryl groups)

Research Findings and Implications

  • YM-58483/BTP2 has been pivotal in elucidating SOCE's role in pathologies like heart failure and immune cell activation .
  • Anticancer Potential: Thiadiazole derivatives like those in (e.g., compound 7b, IC₅₀ = 1.61 µg/mL against HepG-2 cells) demonstrate that carboxamide substitutions significantly influence cytotoxicity. The target compound’s morpholine group could enhance tumor penetration compared to bulkier substituents .

Biological Activity

The compound 4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C14H18N4O3S
  • Molecular Weight : 318.38 g/mol
  • IUPAC Name : this compound

This compound incorporates a thiadiazole ring, which is known for its pharmacological significance.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The specific compound under investigation has shown promising results in inhibiting cancer cell proliferation.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:
    • MCF-7 (breast cancer) : IC50 values indicated potent antiproliferative activity.
    • HepG2 (liver cancer) : The compound's effectiveness was comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism appears to involve:
    • Induction of apoptosis through caspase activation.
    • Inhibition of key signaling pathways associated with tumor growth and survival .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the thiadiazole structure significantly influence biological activity. For example:
    • Substituents at the 4-position on the phenyl ring enhance cytotoxic effects.
    • The presence of electronegative groups correlates with increased antiproliferative activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed.

Findings from Antimicrobial Studies

  • Minimum Inhibitory Concentration (MIC) : The compound showed effective antimicrobial activity against various pathogens. Notably:
    • MIC values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Biofilm Formation Inhibition : It was observed that the compound could inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

Summary of Biological Activities

Activity TypeEffectivenessNotable Cell Lines/Pathogens
AnticancerSignificant cytotoxicityMCF-7, HepG2
AntimicrobialEffective against various pathogensStaphylococcus aureus, E. coli
MechanismInduces apoptosis; inhibits key signalingCaspase activation; apoptosis pathways

Q & A

Q. What are the key synthetic pathways for 4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form intermediates (e.g., coupling morpholine sulfonyl derivatives with thiadiazole precursors).
  • Cyclization steps under controlled temperatures (e.g., 60–80°C) and solvent systems such as dimethylformamide (DMF) or dichloromethane .
  • Purification via column chromatography or recrystallization to isolate the target compound . Ultrasound-assisted methods have been reported to enhance reaction rates and yields by up to 20% compared to traditional thermal approaches .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the connectivity of the morpholine sulfonyl and thiadiazole moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : Provides molecular weight verification (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups such as sulfonyl (S=O, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for synthesis?

Polar aprotic solvents like DMF are preferred for their ability to dissolve both sulfonamide and thiadiazole intermediates. Reaction temperatures are typically maintained at 60–80°C to balance yield and selectivity. Prolonged reaction times (>12 hours) may lead to side products, necessitating real-time monitoring via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Solvent Screening : Test alternatives like acetonitrile or THF to reduce byproduct formation.
  • Catalyst Use : Explore palladium or copper catalysts for coupling steps, which may improve efficiency .
  • Ultrasound Assistance : Reduces reaction time by 30–50% and increases yields via cavitation effects .
  • Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize temperature, solvent ratio, and catalyst loading .

Q. How should structural discrepancies in NMR data be resolved?

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm heteronuclear correlations .
  • X-ray Crystallography : Resolve ambiguous connectivity (e.g., sulfonyl vs. carbonyl orientation) by obtaining single-crystal data .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., thiadiazole-sulfonamide hybrids in and ) to validate assignments .

Q. What strategies are effective for assessing potential biological activity?

  • In Silico Screening : Use molecular docking to predict interactions with targets like cyclooxygenase (COX) or kinase enzymes, leveraging structural analogs (e.g., and ) .
  • Enzyme Inhibition Assays : Test against purified enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric readouts .
  • Cytotoxicity Profiling : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, comparing results with known thiadiazole derivatives .

Q. How can flow chemistry improve the synthesis scalability?

  • Continuous-Flow Reactors : Minimize batch variability and enable precise control of residence time/temperature .
  • In-Line Analytics : Integrate UV-vis or IR probes for real-time monitoring of intermediate formation .
  • Case Study : A flow-chemistry approach for diphenyldiazomethane synthesis () achieved 95% purity, suggesting applicability to thiadiazole systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.